molecular formula C17H22N2O2S B3949059 (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE

(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE

Cat. No.: B3949059
M. Wt: 318.4 g/mol
InChI Key: BJZVMTYRGOUGNP-UHFFFAOYSA-N
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Description

(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE is a complex organic compound that features a thiophene ring and an adamantane structure. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . The adamantane structure is a diamondoid hydrocarbon known for its stability and rigidity, often used in drug design to enhance the pharmacokinetic properties of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE typically involves the condensation of an adamantane derivative with a thiophene-based amine. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or the use of α-cyano esters .

Industrial Production Methods

Industrial production of such compounds may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters is crucial for scaling up the production while maintaining the purity and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying biological activities.

Scientific Research Applications

(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the adamantane structure can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE is unique due to its combination of a thiophene ring and an adamantane structure. This dual functionality allows it to exhibit a broader range of biological activities and enhanced pharmacokinetic properties compared to compounds containing only one of these moieties.

Properties

IUPAC Name

[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c18-15(7-14-2-1-3-22-14)19-21-16(20)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,11-13H,4-10H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZVMTYRGOUGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)ON=C(CC4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)O/N=C(/CC4=CC=CS4)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE
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(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE
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(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE
Reactant of Route 4
(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE
Reactant of Route 5
(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE
Reactant of Route 6
(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE

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